naphthalene-2-carboxylic acid

Description

Significance of Naphthalene-2-carboxylic Acid in Contemporary Chemical Research

This compound is a versatile organic compound that serves as a crucial building block in various chemical syntheses. solubilityofthings.comsolubilityofthings.com Its unique structure, featuring a naphthalene (B1677914) ring system, imparts distinct electronic and chemical properties that are of great interest to researchers. solubilityofthings.com In modern chemical research, it is utilized as an intermediate in the creation of more complex molecules, including dyes, pharmaceuticals, and other organic compounds. solubilityofthings.comsolubilityofthings.com The presence of the carboxylic acid group allows for a range of chemical reactions, such as esterification and amidation, making it a valuable tool for developing molecules with specific functionalities. solubilityofthings.com

Recent studies have highlighted its potential in medicinal chemistry, with some research suggesting possible antimicrobial properties. solubilityofthings.com Furthermore, its derivatives are being investigated for a variety of therapeutic applications. For instance, certain derivatives have been studied as potential inhibitors of enzymes like human 5α-reductase, which is a target for treating conditions such as benign prostatic hyperplasia. tandfonline.com The compound also serves as a template for designing antagonists for receptors like the P2Y14 receptor, which is implicated in inflammatory processes. acs.org

Historical Development of Research on this compound

The study of this compound dates back to the 19th century and was integral to the foundational development of organic chemistry, particularly in the study of aromatic compounds. solubilityofthings.com Early research focused on understanding its fundamental properties and reactivity. Over time, synthetic methodologies for its preparation have evolved. An early method involved the oxidation of alkyl-substituted tetrahydronaphthalenes. google.com For example, 2-methyl tetrahydronaphthalene could be oxidized to produce 2-naphthoic acid. google.com Another established method is the oxidation of 2-methylnaphthalene (B46627) using an oxidizing agent like sodium dichromate. orgsyn.org The development of synthetic routes to its derivatives, such as those involving bromination and subsequent reactions, has also been a focus of historical research programs, particularly in the pharmaceutical industry.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound is broad, encompassing its synthesis, reactivity, and application. A primary objective is the development of efficient and selective synthetic methods for the parent compound and its derivatives. researchgate.net Researchers are also focused on exploring its utility as a precursor in the synthesis of complex organic molecules and materials. solubilityofthings.comsolubilityofthings.com This includes the preparation of polyesters and other polymers with enhanced thermal and mechanical properties. cymitquimica.com

A significant area of investigation is its application in medicinal chemistry. cymitquimica.com Studies aim to design and synthesize novel derivatives with specific biological activities. This involves understanding the structure-activity relationships of these compounds to optimize their therapeutic potential. tandfonline.com For example, research has been conducted on how substitutions on the naphthalene ring affect the inhibitory activity of its derivatives against certain enzymes. tandfonline.com Another objective is the development of molecular probes, including fluorescent ligands, for studying biological systems. acs.org

Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond traditional organic chemistry, finding relevance in several other scientific disciplines.

Medicinal Chemistry and Pharmacology: Its derivatives are actively investigated for their potential as therapeutic agents. solubilityofthings.comcymitquimica.com For instance, derivatives have been explored as antibabesial drugs by targeting specific enzymes like lactate (B86563) dehydrogenase. frontiersin.org Others have been studied for their potential in treating psoriasis and depression. nih.govnih.gov

Materials Science: The compound is a valuable monomer for the synthesis of polymers, such as polyesters, with desirable properties. cymitquimica.com Its rigid naphthalene core can impart thermal stability and mechanical strength to these materials. It is also used in the production of dyes and pigments. solubilityofthings.comsolubilityofthings.commedchemexpress.com

Biochemistry: As a biochemical reagent, it is used in life science research to study biological processes. medchemexpress.com For example, it has been used as a noncompetitive inhibitor of the N-methyl-D-aspartate (NMDA) receptor in neurological studies. sigmaaldrich.com

Photocatalysis: The naphthalene moiety is a component in the design of photocatalysts, which are molecules that can absorb light and facilitate chemical reactions. This has applications in sustainable chemistry for synthesis and degradation of molecules. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol sigmaaldrich.com |

| Appearance | White to pale yellow crystalline solid solubilityofthings.com |

| Melting Point | 185-187 °C sigmaaldrich.com |

Table 2: Synonyms for this compound

| Synonym |

|---|

| 2-Naphthoic acid solubilityofthings.com |

| beta-Naphthoic acid solubilityofthings.com |

| 2-Carboxynaphthalene solubilityofthings.com |

| Isonaphthoic acid solubilityofthings.com |

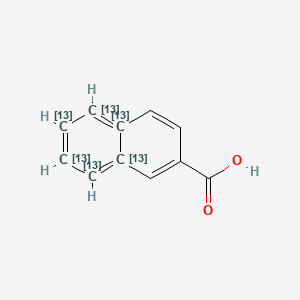

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O2 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |

InChI Key |

UOBYKYZJUGYBDK-MROVPUMUSA-N |

Isomeric SMILES |

C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1C(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Synthetic Approaches for Naphthalene-2-carboxylic Acid

The traditional synthesis of this compound relies on several well-established chemical transformations. These methods, while effective, often require harsh reaction conditions and may generate significant waste.

Carboxylation Reactions of Naphthalene (B1677914) Precursors

One of the earliest methods for introducing a carboxyl group onto an aromatic ring is through carboxylation reactions. A notable example is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. In the context of naphthalene derivatives, 2-naphthol is used as the precursor. The reaction proceeds by treating sodium 2-naphthoxide with carbon dioxide under pressure and heat, followed by acidification to yield 2-hydroxy-3-naphthoic acid. While this method does not directly produce this compound, it is a classical route to a closely related derivative.

Cyanidation-Hydrolysis Routes

A common two-step approach to this compound involves the initial introduction of a cyano group, followed by its hydrolysis. This route typically starts from 2-bromonaphthalene, which undergoes a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide, often in the presence of a copper catalyst. The resulting 2-cyanonaphthalene is then subjected to acidic or basic hydrolysis to convert the nitrile functional group into a carboxylic acid. One documented synthesis reports a 14% yield for the cyanidation of 2-bromonaphthalene using a CuCN-Cu° catalyst in aqueous ethylene (B1197577) glycol over 31 hours. The subsequent hydrolysis of the nitrile provides the desired carboxylic acid.

Grignard Reagent-Mediated Syntheses

The use of Grignard reagents provides a versatile method for the formation of carbon-carbon bonds, including the synthesis of carboxylic acids. In this approach, 2-bromonaphthalene is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-naphthylmagnesium bromide. This organometallic intermediate is then treated with carbon dioxide, which acts as an electrophile. The subsequent acidic workup protonates the resulting carboxylate salt to afford this compound. A reported synthesis using this method, involving the treatment of the Grignard reagent with carbon dioxide at -20°C, achieved a yield of 42%.

Table 1: Comparison of Classical Synthetic Routes to this compound and its Derivatives

| Synthetic Route | Precursor | Key Reagents | Product | Reported Yield (%) | Reference |

| Kolbe-Schmitt Reaction | 2-Naphthol | 1. NaOH, 2. CO2, 3. H+ | 2-Hydroxy-3-naphthoic acid | Not specified | |

| Cyanidation-Hydrolysis | 2-Bromonaphthalene | 1. KCN, CuCN-Cu° 2. H3O+ or OH- | This compound | 14 | |

| Grignard Synthesis | 2-Bromonaphthalene | 1. Mg, ether 2. CO2 3. H3O+ | This compound | 42 |

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often employ catalytic systems to achieve high yields and selectivities under milder reaction conditions.

Metal-Catalyzed Carboxylation and Carbonylation Strategies

Transition metal catalysis has emerged as a powerful tool for the synthesis of carboxylic acids. Palladium and rhodium complexes, in particular, have been shown to be effective catalysts for the carbonylation of aryl halides and related compounds. For instance, palladium-catalyzed carbonylation of 2-halonaphthalenes with carbon monoxide in the presence of a suitable base and nucleophile can provide a direct route to this compound derivatives. Research into the oxidative carbonylation of naphthalene using palladium acetate (B1210297) as a catalyst has also been explored as a potential pathway to naphthalenecarboxylic acids. Similarly, rhodium-catalyzed reactions have been developed for the synthesis of various aromatic carboxylic acids and their derivatives, suggesting their potential applicability to the synthesis of this compound.

Organocatalytic and Biocatalytic Pathways

While specific examples of organocatalytic routes to this compound are not extensively documented in the literature, the field of organocatalysis offers promising strategies for the synthesis of aromatic carboxylic acids in general. Organocatalysts, which are small organic molecules, can promote chemical reactions through various activation modes and present a metal-free alternative to traditional catalysis.

In contrast, the biocatalytic synthesis of this compound has been demonstrated through the action of the enzyme naphthalene carboxylase. This enzyme, found in certain anaerobic bacteria, catalyzes the direct carboxylation of naphthalene using bicarbonate as the carbon source. Studies on crude cell extracts of the sulfate-reducing enrichment culture N47 have shown the conversion of naphthalene and 13C-labelled bicarbonate to 2-[carboxyl-13C]naphthoic acid at a rate of 0.12 nmol min-1 mg protein-1. The enzyme also catalyzes a much faster exchange of the carboxyl group of 2-naphthoic acid with labeled bicarbonate, at a rate of 3.2 nmol min-1 mg protein-1, indicating that the activation of the naphthalene molecule is the rate-limiting step. This biocatalytic approach represents a highly sustainable and specific method for the synthesis of this compound.

Table 2: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Carbon Source | Product | Reaction Rate | Reference |

| Naphthalene carboxylase (from culture N47) | Naphthalene | Bicarbonate | This compound | 0.12 nmol min-1 mg protein-1 | |

| Naphthalene carboxylase (from culture N47) | 2-Naphthoic acid | Bicarbonate | This compound (carboxyl exchange) | 3.2 nmol min-1 mg protein-1 |

Synthesis of Substituted Naphthalene-2-carboxylic Acids

The synthesis of substituted naphthalene-2-carboxylic acids is crucial for developing new materials and pharmacologically active compounds. Methodologies often focus on achieving high regioselectivity and, where applicable, stereoselectivity.

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the naphthalene ring system. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often yielding mixtures of isomers. Consequently, modern synthetic strategies often employ directing groups or specific reaction conditions to control the position of substitution.

One effective strategy is the electrophilic cyclization of specifically designed precursors. For instance, a variety of substituted naphthalenes and 2-naphthols can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. This method works under mild conditions and tolerates a range of functional groups. The choice of electrophile (e.g., ICl, I₂, Br₂, NBS) can influence the reaction's efficiency and yield.

Directed C-H activation is another powerful tool for regioselective functionalization. By attaching a directing group to the naphthalene core, it is possible to selectively activate and functionalize specific C-H bonds. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C8-position. By converting the aldehyde to an aromatic imine intermediate, the reactivity can be switched to the C2-position. This highlights how modifying the directing group can achieve different regiochemical outcomes.

The carboxylation of alkali-naphthoxides presents a method for synthesizing hydroxy-substituted naphthalene-2-carboxylic acids. The selectivity of this reaction is highly dependent on the alkali cation used. For example, the carboxylation of cesium or rubidium 2-naphthoxide can yield 6-hydroxy-2-naphthoic acid with considerable selectivity, a monomer important for liquid-crystal polymers.

| Strategy | Description | Example | Reference |

| Electrophilic Cyclization | Cyclization of propargylic alcohols using electrophiles like ICl or Br₂ to form substituted naphthalenes. | Synthesis of 3-iodo-2-naphthols from 1-aryl-3-alkyn-2-ones. | |

| Directed C-H Activation | Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | Palladium-catalyzed C8-bromination of 1-naphthaldehydes. | |

| Controlled Carboxylation | Selective carboxylation of alkali-naphthoxides by choosing specific alkali cations. | Synthesis of 6-hydroxy-2-naphthoic acid using cesium 2-naphthoxide. |

The synthesis of chiral derivatives of this compound is important for applications in pharmaceuticals and materials science, where specific stereoisomers may exhibit desired properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.

Approaches to stereoselective synthesis often involve the use of chiral auxiliaries, catalysts, or starting materials. While the search results provide limited direct examples for this compound itself, the principles can be applied from related syntheses. For instance, the stereoselective synthesis of disubstituted naphthalene-1,2-oxides, which are related structures, has been achieved. In one method, diastereomers that were difficult to separate by chromatography were converted into their corresponding naphthalene 1,2-oxides, which were then easily separated.

Another example involves the reaction of 1-hydroxy-2-naphthoic acid with organolithium reagents like methyllithium, n-butyllithium, or t-butyllithium to produce different products with varying yields, indicating that the choice of reagent can influence the reaction pathway, a principle that is key in designing stereoselective syntheses.

While detailed, specific protocols for the stereoselective synthesis of a broad range of chiral this compound derivatives are not extensively covered in the provided search results, the general strategies of asymmetric synthesis would be applicable. These would include diastereoselective reactions using chiral substrates or auxiliaries, and enantioselective catalysis using chiral metal complexes or organocatalysts to introduce chirality.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609). nowgonggirlscollege.co.in This increased reactivity is attributed to the lower resonance energy of naphthalene compared to two separate benzene rings. nowgonggirlscollege.co.in Electrophilic attack on naphthalene can occur at two distinct positions, α (C1, C4, C5, C8) and β (C2, C3, C6, C7). The stability of the resulting carbocation intermediate determines the preferred position of substitution. nowgonggirlscollege.co.inmasterorganicchemistry.com Attack at the α-position is generally favored as the intermediate carbocation is better stabilized by resonance, with more contributing structures that retain a complete benzene ring. nowgonggirlscollege.co.in

The presence of the carboxylic acid group (–COOH) at the 2-position (a β-position) influences subsequent substitution reactions. The –COOH group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the other ring. Specifically, electrophilic substitution on naphthalene-2-carboxylic acid is expected to occur at the 5- and 8-positions of the unsubstituted ring.

While electrophilic substitutions are common for aromatic rings, nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the ring. google.com The carboxylic acid group is deactivating, making nucleophilic substitution on the naphthalene core of this compound less favorable unless harsh reaction conditions or specific activating groups are present.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that readily undergoes reactions such as esterification and amidation. solubilityofthings.com

Esterification Reactions

Esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. This reaction is a classic example of nucleophilic acyl substitution. chemistryguru.com.sguomustansiriyah.edu.iq For instance, the methyl and ethyl esters of this compound have been synthesized and their hydrolysis kinetics studied. canterbury.ac.nz The synthesis of 1-hydroxy-2-naphthoic acid esters has also been reported through a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.gov

A specific example is the preparation of methyl 2-hydroxy-6-naphthoate from 6-bromo-2-naphthol (B32079) via carbonylation in the presence of methanol (B129727). google.com Another study reports the synthesis of cellulose (B213188) naphthoate by esterifying cellulose with naphthoic acid. acs.org

Table 1: Examples of Esterification Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 6-bromo-2-naphthol | Carbon monoxide, Methanol | Methyl 2-hydroxy-6-naphthoate | Group VIII metal catalyst | google.com |

| Cellulose | Naphthoic acid | Cellulose naphthoate | - | acs.org |

Amidation Reactions

Amidation of this compound involves its reaction with an amine to form an amide. This can be achieved by first converting the carboxylic acid to a more reactive acyl halide. google.com For example, 2-hydroxy-3-naphthoic acid chloride can be reacted with an amine to produce the corresponding amide. google.com A copper-catalyzed oxidative direct amidation of nonactivated carboxylic acids, including 2-naphthoic acid, with azoles has also been developed, providing the desired amides in good yields. beilstein-journals.org In one instance, the reaction of 2-naphthoic acid with benzimidazole (B57391) yielded the corresponding amide with a 59% yield. beilstein-journals.org

Catalysis with phosphorus compounds like phosphorus trichloride (B1173362) and phosphorous acid has been shown to be effective in the acylation of aniline (B41778) with 3-hydroxy-2-naphthoic acid to form 3-hydroxy-2-naphthoic acid anilide, with yields up to 98% in solvents like ortho-xylene. ucj.org.ua

Table 2: Examples of Amidation Reactions of this compound and its Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthoic acid | Benzimidazole | N-(1H-benzimidazol-1-yl)naphthalene-2-carboxamide | Copper catalyst, Oxygen | 59% | beilstein-journals.org |

| 2-Acetoxy-6-naphthoic acid chloride | Ammonium (B1175870) acetate (B1210297) | 2-Acetoxy-6-naphthoic acid amide | Tetrahydrofuran (B95107), 20°C | 77 mol% | google.com |

| 3-Hydroxy-2-naphthoic acid | Aniline | 3-Hydroxy-2-naphthoic acid anilide | Phosphorus trichloride, ortho-xylene | up to 98% | ucj.org.ua |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of naphthoic acids can lead to the formation of naphthalene. google.com This reaction can occur under certain conditions, such as heating with water at elevated temperatures (80-180°C). google.com Photodecarboxylation of aralkyl carboxylic acids, including naphthalene derivatives, can be achieved in the solid state when co-crystallized with an electron acceptor like acridine. acs.org Studies have also shown that certain enzymes can catalyze the decarboxylation of this compound. researchgate.net In some industrial processes, disproportionation reactions of naphthoic acid salts can occur, leading to naphthalene and a naphthalene dicarboxylic acid. google.com

Oxidation and Reduction Chemistry

Oxidation of the Naphthalene Ring System

The oxidation of the naphthalene ring system can lead to different products depending on the oxidizing agent and reaction conditions. Vigorous oxidation of naphthalene itself typically yields phthalic anhydride (B1165640), indicating the presence of a benzene ring structure. nowgonggirlscollege.co.inuomustansiriyah.edu.iquobabylon.edu.iq The oxidation of alkylnaphthalenes, such as 2-methylnaphthalene (B46627), can produce the corresponding naphthalene carboxylic acid, in this case, 2-naphthoic acid. researchgate.net

In the context of anaerobic biodegradation, the degradation of naphthalene proceeds through the formation of 2-naphthoic acid. nih.govasm.org Further metabolic steps involve the reduction of the aromatic ring system of 2-naphthoic acid to derivatives like tetrahydro-, octahydro-, and decahydro-2-naphthoic acid, which then undergo ring cleavage. nih.govasm.org

Advanced Reaction Mechanism Elucidation

Photochemical Reaction Mechanisms (e.g., Decaging)

Derivatives of the naphthalene-2-yl structure are integral to the design of photoremovable protecting groups (PPGs), also known as photocages. These systems allow for the light-triggered release ("decaging") of molecules like carboxylic acids. acs.org The mechanism of this release has been a subject of detailed investigation.

Detailed Research Findings: Recent studies on 3-substituted 2-aminonaphthalene derivatives, which serve as photocages for carboxylic acids, have elucidated the photochemical reaction mechanism in detail. acs.orgacs.org

Upon excitation with near-visible light, the photoelimination of carboxylates from these cages occurs efficiently. acs.org The mechanism, investigated through transient absorption spectroscopy and computational methods, involves the following key steps:

Excitation: The aminonaphthalene chromophore absorbs a photon, promoting it to the singlet excited state. acs.orgacs.org

Homolytic Cleavage: The photoelimination proceeds directly from the singlet excited state via a homolytic cleavage of the C-O bond. This rapid process, occurring within a nanosecond, generates a radical pair contained within a solvent cage. acs.org

Electron Transfer: Subsequent to cleavage, an electron transfer occurs within the radical pair. This step gives rise to an aminonaphthalene carbocation and the free carboxylate anion, completing the release of the caged acid. acs.orgacs.org

The efficiency of this decaging process, measured by the quantum yield (Φ), is inversely proportional to the fluorescence quantum yield of the photocage. acs.org This indicates that the excited state deactivates efficiently through the productive photorelease pathway rather than through fluorescence.

| Photocage System | Key Mechanistic Step | Intermediate Species | Photorelease Efficiency (ΦR) | Reference |

|---|---|---|---|---|

| 3-Hydroxymethyl-2-aminonaphthalene esters | Homolytic cleavage from singlet excited state | Radical pair, Carbocation | ~0.11 | acs.org |

| 1-Amino-2-hydroxymethylnaphthalene esters | Heterolysis from singlet excited state | Carbocation | Not specified | acs.org |

Mechanistic Aspects of Catalyzed Reactions

This compound and its derivatives participate in various metal-catalyzed reactions, with mechanistic studies revealing complex catalytic cycles and key intermediates.

Detailed Research Findings: Palladium catalysis has been instrumental in developing novel transformations for carboxylic acids, including naphthalene-based substrates.

Decarbonylative Annulation: A site-selective [4+2] annulation of carboxylic acids with terminal alkynes has been achieved using a palladium catalyst. rsc.org Mechanistic studies indicate that the reaction proceeds through a sequential process initiated by the formation of a key five-membered palladacycle. This intermediate is formed via a C-C/C-H bond activation sequence. The high regioselectivity of the subsequent alkyne insertion is believed to be enabled by the formation of palladium clusters. rsc.org

Dehydrogenative-Decarboxylative Aromatization: In other palladium-catalyzed systems, particularly with tetralin-based carboxylic acids, the carboxylic acid group can be eliminated to drive aromatization. nih.gov For 1,2,3,4-tetrahydro-1-naphthoic acids, the inherent drive to form the stable aromatic naphthalene ring facilitates decarboxylation, leading to the naphthalene product. nih.gov This highlights the role of the naphthalene core in influencing the reaction pathway.

Decarboxylative Coupling: Cooperative bimetallic catalysis using copper and palladium has been shown to enable the direct decarbonylative heteroarylation of carboxylic acids. researchgate.net The proposed mechanism involves two intersecting catalytic cycles where a palladium(II) intermediate, generated via oxidative addition and decarbonylation, undergoes transmetallation with a copper-aryl species. researchgate.net

| Reaction Type | Catalyst System | Key Mechanistic Feature / Intermediate | Reference |

|---|---|---|---|

| Decarbonylative [4+2] Annulation | Palladium | Formation of a five-membered palladacycle via C-C/C-H activation. | rsc.org |

| Dehydrogenative-Decarboxylative Aromatization | Palladium | Aromatization serves as the driving force for decarboxylation. | nih.gov |

| Decarbonylative Heteroarylation | Copper/Palladium | Intersection of two catalytic cycles via transmetallation. | researchgate.net |

Radical Intermediates in this compound Chemistry

Radical intermediates are pivotal in several reactions involving this compound and its derivatives, particularly in photochemical and certain oxidative processes.

Detailed Research Findings: The generation of radicals from carboxylic acids provides a powerful avenue for forming new chemical bonds under mild conditions.

Photochemical Generation: As discussed in section 3.4.1, the photolysis of aminonaphthalene-based photocages designed to release carboxylic acids proceeds via a short-lived radical pair intermediate. acs.org This homolytic cleavage of the benzylic C-O bond is a primary step that directly leads to product formation. acs.orgacs.org

Oxidative Decarboxylation (Hunsdiecker-type reactions): A classic method for generating aryl radicals from carboxylic acids is the Hunsdiecker reaction. libretexts.org In this process, a heavy metal salt of the carboxylic acid (e.g., silver) is treated with a halogen. This forms an acyl hypohalite intermediate, which undergoes homolytic cleavage when heated or exposed to light. The resulting carboxy radical readily loses carbon dioxide to form an aryl radical. libretexts.org

Visible-Light Photoredox Catalysis: Modern synthetic methods enable the generation of acyl radicals and aryl radicals from carboxylic acids under very mild conditions using visible-light photoredox catalysis. researchgate.netnih.gov In these systems, a photocatalyst, upon excitation by light, can engage the carboxylic acid (often activated in situ) in a single-electron transfer (SET) process. This can lead to decarboxylation and the formation of a carbon-centered radical, which can be used in a variety of synthetic transformations. researchgate.net For example, an excited photocatalyst can oxidize a carboxylate, leading to a carboxy radical that fragments to an aryl radical and CO₂.

Derivatives and Functionalization

Naphthalene-2-carboxylic Acid Esters and Amides

Esters and amides are among the most common derivatives of this compound. They are typically synthesized through standard reactions involving the carboxyl group.

Esters are generally formed by the reaction of this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, reacting 6-substituted naphthalene-2-carboxylic acids with methanol (B129727) can yield the corresponding methyl esters. tandfonline.com These ester derivatives, such as 4-hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester, are often synthesized to enhance properties like lipophilicity, which can improve membrane permeability and metabolic stability. The synthesis of this cyclohexyl ester involves the conversion of the carboxylic acid group using cyclohexanol (B46403) with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). Conversely, esters can be hydrolyzed back to the parent carboxylic acid and alcohol using water with an acid or base catalyst. smolecule.com

Amides are formally derived from the condensation of the carboxy group of 2-naphthoic acid with ammonia (B1221849) or an amine. nih.gov A common production method involves converting a naphthalenecarboxylic acid into its corresponding acid halide, which is then reacted with an amidating agent like ammonia or ammonium (B1175870) acetate (B1210297). google.com For example, 2-acetoxy-6-naphthoic acid chloride can be reacted with ammonium acetate in a solvent like tetrahydrofuran (B95107) to produce 2-acetoxy-6-naphthoic acid amide in high yield. google.com Hydroxynaphthalenecarboxylic acid amides are important intermediates for a variety of materials, including organic dyes and agrochemicals. google.com

Interactive Data Table: Synthesis of this compound Esters and Amides

| Derivative Type | General Synthesis Method | Example Reactants | Example Product | Reference |

|---|---|---|---|---|

| Ester | Fischer Esterification | This compound, Methanol, Acid catalyst | Methyl naphthalene-2-carboxylate | tandfonline.com |

| Ester | Dehydration/Condensation | 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid, Cyclohexanol, DCC | 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester | |

| Amide | Amidation via Acid Halide | 2-Acetoxy-6-naphthoic acid chloride, Ammonium acetate | 2-Acetoxy-6-naphthoic acid amide | google.com |

Hydroxylated and Alkoxylated this compound Derivatives

The introduction of hydroxyl (-OH) and alkoxy (-OR) groups onto the naphthalene (B1677914) ring system yields derivatives with significant utility, particularly as precursors for polymers and specialty chemicals. 6-Hydroxy-2-naphthoic acid is a particularly important example, serving as a monomer for high-performance liquid-crystal polymers. researchgate.net

Several synthetic routes to 6-hydroxy-2-naphthoic acid have been developed:

Kolbe-Schmidt Reaction : This method involves the carboxylation of potassium 2-naphthoxide with carbon dioxide at high temperatures (170–230°C), which produces a mixture of 6-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid. epo.orggoogle.com Optimizing conditions such as pressure and temperature can improve the yield of the desired 6-hydroxy isomer. google.com

From 6-bromo-2-naphthol (B32079) : This precursor can be carbonylated in the presence of a reactive alcohol and a Group VIII metal catalyst to produce the ester of 6-hydroxy-2-naphthoic acid, which can then be hydrolyzed to the acid. epo.org

From Bronner's Acid : An early synthesis involved the diazotization of 2-amino-6-naphthalene sulfonic acid (Bronner's Acid) followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed and fused with alkali to yield the hydroxylated acid. epo.org

Alkoxylated derivatives, such as 5,6-dimethoxythis compound, have also been synthesized, for example, from 6-bromo-2-naphthol via a sequence involving oxidation, reduction, and methylation, followed by metalation and carboxylation. tubitak.gov.tr

Interactive Data Table: Selected Syntheses of 6-Hydroxy-2-naphthoic Acid

| Starting Material | Key Reactions | Typical Yield | Reference |

|---|---|---|---|

| Potassium 2-naphthoxide | Kolbe-Schmidt carboxylation with CO₂ | 28-36% | epo.org |

| β-Naphthol | Methoxylation, Bromination, Grignard reaction, Demethylation | 78.5% (overall) | researchgate.net |

| 6-bromo-2-naphthol | Carbonylation with CO and alcohol (ester formation), Hydrolysis | - | epo.org |

| 2-amino-6-naphthalene sulfonic acid | Diazotization, Sandmeyer reaction (cyanation), Hydrolysis, Alkali fusion | - | epo.org |

Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates in organic synthesis. The halogen atom serves as a versatile handle for introducing other functional groups through various coupling reactions.

Common synthetic methods include:

Direct Halogenation : 2-Naphthoic acid can be directly brominated by reacting it with bromine in acetic acid, sometimes with a catalytic amount of iodine, to produce 5-bromo-2-naphthoic acid. reddit.com

From Hydroxy Derivatives : 6-Bromo-2-naphthoic acid can be produced from 6-hydroxy-2-naphthoic acid. google.comwipo.int This process involves converting the hydroxyl group to an amino group via the Bucherer reaction, followed by a Sandmeyer-type reaction where the resulting 6-amino-2-naphthoic acid is diazotized and then reacted with copper bromide. google.comwipo.int

From Bromo-Naphthalene Precursors : An alternative route to 6-bromo-2-naphthoic acid starts with 2-bromonaphthalene, which undergoes a Friedel-Crafts reaction to produce 6-bromo-2-acetylnaphthalene, followed by a haloform reaction to yield the carboxylic acid. google.com

These halogenated compounds, such as 1-bromo-2-naphthoic acid, are used as reactants in the synthesis of complex molecules like axially chiral biaryls (via Suzuki-Miyaura reactions), benzimidazoles, and phenanthridinone derivatives. sigmaaldrich.comsigmaaldrich.com

Naphthalene Dicarboxylic Acids and Their Derivatives

Naphthalene dicarboxylic acids feature two carboxyl groups on the naphthalene ring. Their properties and applications are highly dependent on the positions of these groups.

2,6-Naphthalenedicarboxylic acid (2,6-NDCA) : This isomer is a colorless solid of significant industrial importance. wikipedia.org It is a key monomer for producing the high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN), which possesses superior thermal and mechanical properties. wikipedia.orgchemicalbook.com It is also used in the synthesis of metal-organic frameworks (MOFs). wikipedia.org Synthesis of 2,6-NDCA can be achieved through the oxidation of 2,6-dimethylnaphthalene (B47086) or by the isomerization of other naphthalenedicarboxylic acids, such as the 1,8-isomer, via their dipotassium (B57713) salts. wikipedia.org

1,4-Naphthalenedicarboxylic acid (1,4-NDCA) : This compound is a white to off-white crystalline solid. cymitquimica.com It serves as an important intermediate in the synthesis of polymers, dyes, and pharmaceuticals. cymitquimica.com Like other carboxylic acids, it can undergo esterification and amidation, making it a versatile building block. cymitquimica.com

2,3-Naphthalenedicarboxylic acid : This isomer is an important intermediate in the fine chemicals industry for materials like liquid crystals, pharmaceuticals, and inks. google.com It can be synthesized by the oxidation of corresponding alkylarenes, such as 2,3-dimethylnaphthalene. orgsyn.org

Interactive Data Table: Properties of Naphthalene Dicarboxylic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Key Application | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Naphthalene-2,6-dicarboxylic acid | 1141-38-4 | C₁₂H₈O₄ | Monomer for PEN polymer | >300 | wikipedia.orgsigmaaldrich.com |

| Naphthalene-1,4-dicarboxylic acid | 605-70-9 | C₁₂H₈O₄ | Intermediate for polymers, dyes | High | cymitquimica.com |

| Naphthalene-2,3-dicarboxylic acid | 2169-87-1 | C₁₂H₈O₄ | Intermediate for liquid crystals, dyes | 238-240 | google.com |

| Naphthalene-1,8-dicarboxylic acid (Naphthalic acid) | 518-05-8 | C₁₂H₈O₄ | Forms naphthalic anhydride (B1165640) upon heating | 274 (decomposes) | nih.gov |

Heterocyclic Ring Fused this compound Derivatives

Fusing a heterocyclic ring to the this compound framework generates complex polycyclic structures with diverse chemical and photophysical properties. These compounds are of interest in materials science and medicinal chemistry.

Examples of such fused systems include:

Naphthofurans : Naphtho[2,1-b]furan-2-carboxylic acid is a derivative where a furan (B31954) ring is fused to the 2 and 1 positions of the naphthalene core. molport.comnih.govuni.lu Its ethyl ester, ethyl 1H,2H-naphtho[2,1-b]furan-2-carboxylate, is also a known compound. synquestlabs.com

Naphtho-fused Imidazo[1,2-a]pyridines : These compounds can be synthesized through methods like the electrophilic iodocyclization of 2-alkynyl-3-arylimidazo[1,2-a]pyridines. researchgate.net Their quaternized salts have been shown to exhibit green luminescence with high quantum yields. researchgate.net

Benzindazoles : The p-nitrophenylhydrazone of 2-acetylnaphthalene (B72118) can undergo ring closure when treated with polyphosphoric acid to synthesize p-nitrophenyl-benzindazole, a pyrazole (B372694) ring fused to the naphthalene system. cdnsciencepub.com

The synthesis of these fused heterocycles often involves cascade or tandem reactions, where multiple bonds are formed in a single sequence. For instance, a palladium-catalyzed dehydrogenation/[4+2] cycloaddition of saturated cyclic amines with 2-alkynylbenzaldehydes can selectively produce 1,2,3,4-tetrahydrobenzo[g]quinoline (B8601511) derivatives, which are fused nitrogen-containing heterocycles. acs.org

Polymerizable this compound Derivatives

Derivatives of this compound containing a polymerizable group, such as a vinyl moiety, are valuable monomers for creating polymers with specific properties like high refractive index and thermal stability. ingentaconnect.comscite.ai

A key example is 6-vinylthis compound methyl ester . smolecule.com This compound features a vinylic group at the 6-position, which can undergo radical polymerization, and a methyl ester at the 2-position. smolecule.com It can be synthesized by esterifying 6-vinylthis compound with methanol. smolecule.com The parent 2-vinylnaphthalene (B1218179) monomer can be produced from naphthalene via Friedel-Crafts acetylation to form 2-acetonaphthalene, which is then hydrogenated and dehydrated. google.com

Other vinyl aromatic monomers derived from naphthalene, such as vinyl naphthalene and divinyl naphthalene, are also used in the synthesis of various polymers, including cross-linked copolymers. google.com.afgoogle.com Additionally, 1,8-naphthalimide (B145957) derivatives containing polymerizable groups have been synthesized to be used as monomers for polymeric colorants. sioc-journal.cn

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of naphthalene-2-carboxylic acid. The solid-phase mid-FTIR and FT-Raman spectra have been recorded in the regions of 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively. nih.gov These experimental spectra are often complemented by density functional theory (DFT) calculations, which aid in the assignment of fundamental vibrational frequencies. researchgate.net

The Raman spectrum of this compound is characterized by several key vibrational modes. researchgate.net These include ring stretching vibrations observed at approximately 1633, 1391, and 1022 cm⁻¹. researchgate.net A prominent C-H bending mode is found at 1470 cm⁻¹, while a ring breathing mode and a ring deformation mode are located at 772 cm⁻¹ and 519 cm⁻¹, respectively. researchgate.net

A comparative analysis with derivatives such as 6-bromo-2-naphthoic acid reveals shifts in these vibrational frequencies, providing insights into the electronic and structural effects of substitution on the naphthalene (B1677914) ring. researchgate.net Theoretical calculations using methods like B3LYP with a 6-311+G** basis set have been employed to evaluate the fundamental vibrational frequencies and intensities, showing good agreement with experimental data. researchgate.net

Table 1: Characteristic Vibrational Frequencies of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Ring Stretching | 1633 |

| Ring Stretching | 1391 |

| C-H Bending | 1470 |

| Ring Stretching | 1022 |

| Ring Breathing | 772 |

| Ring Deformation | 519 |

Note: Data sourced from Raman spectroscopy and DFT calculations. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic protons. ichemical.com A multiplet observed in the range of δ 7.60-7.68 ppm corresponds to two aromatic protons. ichemical.com Another multiplet from δ 7.98-8.03 ppm accounts for three aromatic protons. ichemical.com A doublet at δ 8.21 ppm (J=8.0 Hz) is assigned to one aromatic proton, and a singlet at δ 8.62 ppm represents another. ichemical.com The acidic proton of the carboxylic acid group appears as a broad, D₂O exchangeable singlet at δ 13.11 ppm. ichemical.com In acetone, the proton signals appear at slightly different chemical shifts, with two multiplets between δ 8.21-8.08 and δ 7.84-7.79, and a singlet for the carboxylic proton at δ 11.25. rsc.org

¹³C NMR: The ¹³C NMR spectrum in DMSO provides detailed information about the carbon framework. rsc.org The carboxyl carbon resonates at δ 169.1 ppm. rsc.org The aromatic carbons exhibit signals at δ 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, and 125.4 ppm. rsc.org These assignments are crucial for confirming the connectivity and electronic structure of the naphthalene ring system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity/Assignment |

| ¹H | DMSO-d₆ | 7.60-7.68 | m, 2H, ArH |

| ¹H | DMSO-d₆ | 7.98-8.03 | m, 3H, ArH |

| ¹H | DMSO-d₆ | 8.21 | d, J=8.0 Hz, 1H, ArH |

| ¹H | DMSO-d₆ | 8.62 | s, 1H, ArH |

| ¹H | DMSO-d₆ | 13.11 | s, 1H, OH (D₂O exchangeable) |

| ¹³C | DMSO | 169.1 | C=O |

| ¹³C | DMSO | 125.4 - 133.9 | Aromatic Carbons |

Note: Data is based on predicted and experimental values from various sources. ichemical.comrsc.org

UV-Visible Absorption and Emission Spectroscopy for Electronic Structure

UV-Visible absorption and fluorescence spectroscopy are key techniques for investigating the electronic transitions within this compound. The electronic absorption spectrum of 2-naphthoic acid has been studied, providing insights into its electronic structure. sigmaaldrich.comsigmaaldrich.com In chloroform, a derivative of this compound shows an absorption peak at 290 nm. beilstein-journals.org The intensity and position of this peak can be influenced by solvent polarity. beilstein-journals.org

Fluorescence spectroscopy reveals that this compound and its derivatives can act as fluorophores. cymitquimica.comcopernicus.org The fluorescence spectra are sensitive to environmental factors such as pH and solvent polarity. cymitquimica.com For instance, some derivatives exhibit a shift in fluorescence from blue to green as the pH increases. cymitquimica.com The fluorescence properties of these compounds are utilized in various applications, including as fluorescent probes. cymitquimica.com

The electronic absorption and fluorescence spectra are crucial for understanding the excited state properties of the molecule and how they are influenced by structural modifications and the surrounding environment.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and formula of this compound, as well as for studying its fragmentation patterns. The molecular weight of this compound is 172.18 g/mol . nih.govnist.gov

Electron ionization (EI) mass spectrometry of this compound provides a detailed fragmentation pattern that helps in structural confirmation. nist.gov Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is also widely used. In negative ion mode ESI, the precursor ion [M-H]⁻ is observed at an m/z of 171.0452. nih.gov Further fragmentation of this ion (MS²) provides additional structural information. nih.govhmdb.ca High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of the molecule and its fragments. nih.gov

Electronic Circular Dichroism (ECD) for Chiroptical Properties of Derivatives

While this compound itself is achiral, its derivatives can be chiral, and their chiroptical properties can be investigated using Electronic Circular Dichroism (ECD) spectroscopy. ECD is particularly useful for determining the absolute configuration of chiral molecules containing chromophores like the naphthalene ring. The technique measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for each enantiomer. The study of chiroptical properties is significant for understanding the stereochemistry of reactions involving this compound derivatives and for applications in materials science where specific stereoisomers are required.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of a derivative, 6-(hex-5-enyloxy)this compound, shows that the molecules form head-to-head dimers through O-H···O hydrogen bonds between the carboxylic acid groups. iucr.orgdoaj.org These dimers are further connected into chains by C-H···O hydrogen bonds. iucr.orgdoaj.org

In the crystal structure of this derivative, the carbonyl group is nearly coplanar with the naphthalene ring system, with dihedral angles around 1.0-1.5 degrees. iucr.orgdoaj.orgresearchgate.net The crystal structure of 2,3-naphthalenedicarboxylic acid also reveals cyclic-dimer hydrogen bonding. nih.gov The detailed structural parameters obtained from X-ray crystallography are essential for understanding the packing of molecules in the solid state and for correlating structure with physical properties. For instance, in a cocrystal of 1-hydroxy-2-naphthoic acid, the angle between the carboxyl group plane and the naphthalene ring plane was found to be 8.875°. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic characteristics and reactivity of naphthalene-2-carboxylic acid. mdpi.com DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular properties, including geometry optimization, electronic properties, and vibrational frequencies. niscpr.res.in Ab initio methods, while computationally more intensive, provide highly accurate results for smaller systems and serve as a benchmark for other computational techniques. eie.grresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. acs.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netelixirpublishers.com A smaller gap suggests higher reactivity. samipubco.com

For naphthalene (B1677914) derivatives, the HOMO-LUMO gap is a key parameter. researchgate.net DFT calculations are frequently used to determine the energies of these orbitals. researchgate.netsamipubco.com For example, studies on related naphthalene compounds have shown that substitutions on the naphthalene ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.orgrsc.orgresearchgate.net The introduction of both electron-donating and electron-withdrawing groups can lead to a reduction in the HOMO-LUMO gap, thereby increasing the molecule's reactivity. rsc.org The energy gap is also instrumental in computing the excitation energies of molecules. researchgate.net

| Computational Parameter | Description | Significance in this compound Analysis |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; its energy level influences nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; its energy level influences electrophilic character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of bonding within a molecule, transforming the complex wavefunction into intuitive chemical concepts of bonds and lone pairs. uni-muenchen.deresearchgate.net This method examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the extent of intramolecular charge transfer and electron delocalization. researchgate.netrsc.org

In studies of molecules containing carboxylic acid and naphthalene moieties, NBO analysis reveals significant hyperconjugative interactions. elixirpublishers.comtandfonline.com For example, in a related compound, 1-hydroxy-2-naphthoic acid, NBO analysis at the DFT/B3LYP/6-31G(d,p) level identified strong interactions, such as those between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds, contributing to the molecule's stability. researchgate.net This analysis helps in understanding the nature of intramolecular bonding and the delocalization of electron density. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.detandfonline.com The MEP surface displays the electrostatic potential, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.inwolfram.com

For aromatic carboxylic acids, the MEP map clearly distinguishes the reactive sites. niscpr.res.in In studies of similar molecules, the negative potential is often localized around the electronegative oxygen atoms of the carboxylic group, making them sites for electrophilic interaction. niscpr.res.intandfonline.com Conversely, the hydrogen atom of the carboxylic group typically shows a strong positive potential, indicating it as a primary site for nucleophilic attack. niscpr.res.in This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. niscpr.res.inmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations provide detailed information on the conformational dynamics and interactions of molecules in various environments. kemdikbud.go.id For naphthalene-based compounds, MD simulations have been employed to understand their behavior in different contexts, such as their interaction with biological macromolecules or their crystal growth processes. frontiersin.orgrsc.org

For instance, MD simulations have been used to predict the crystal shape of naphthalene grown from a solution. rsc.orgarxiv.org By simulating the growth at a constant supersaturation, researchers can observe the mechanisms of layer formation on different crystal faces. rsc.orgarxiv.org In other applications, MD simulations, often in conjunction with molecular docking, are used to study the binding of naphthalene derivatives to protein targets, providing insights into their potential biological activity. frontiersin.orgnih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry offers powerful tools for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. gla.ac.uk Methods like DFT are used to calculate the energies of these species and map out the reaction pathway. mdpi.com

For reactions involving naphthalene derivatives, such as oxidation, reduction, or substitution, theoretical calculations can predict the most likely pathways and the associated energy barriers. For example, in the Friedel-Crafts acylation of naphthalene precursors, calculations can help understand the factors controlling isomer distribution by analyzing the stability of the intermediate structures (Wheland intermediates). These calculations provide a molecular-level understanding of reaction selectivity and kinetics that can be difficult to obtain through experimental means alone.

Spectroscopic Property Prediction and Correlation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net Methods like Time-Dependent DFT (TD-DFT) are employed to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (FT-IR and Raman). niscpr.res.inresearchgate.net

For this compound and its derivatives, theoretical calculations of vibrational frequencies have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. niscpr.res.in Similarly, TD-DFT calculations have been used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.netrsc.org The correlation between calculated and experimental spectra not only validates the computational model but also provides a deeper understanding of the molecule's electronic and structural properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational and theoretical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or chemical behavior. researchgate.net For this compound and its derivatives, QSAR studies are instrumental in predicting their therapeutic effects, toxicity, and interactions with biological systems without synthesizing and testing every compound. These models help in designing new molecules with enhanced desired properties and reduced undesirable effects.

Research has employed QSAR to elucidate the structural requirements for various biological activities of naphthalene derivatives. These models typically use molecular descriptors—numerical values that characterize properties like lipophilicity, electronic distribution, and steric shape—to build a relationship with a measured biological endpoint. researchgate.net

Detailed Research Findings

Several QSAR studies have been conducted on derivatives containing the naphthalene moiety, providing insights into the molecular features that govern their chemical and biological behavior.

One study focused on a series of benzothiazoles substituted with a naphthalene-2-yl group to evaluate their anti-proliferative activity against various human tumor cell lines. nih.gov A three-dimensional QSAR (3D-QSAR) analysis revealed that molecular properties such as molecular volume, molecular surface, the sum of hydrophobic surface areas, and the potential for dispersion forces were positively correlated with cytostatic effects. Conversely, the compound's ability to accept a hydrogen bond was identified as a negatively correlated property. nih.gov

In another QSAR analysis on caffeoyl naphthalene sulfonamide derivatives as potential HIV-1 integrase inhibitors, researchers identified that the partition coefficient (log P), connectivity index, and shape index were critical descriptors influencing the compound's activity. researchgate.net The developed model suggested that modifying these properties could lead to more potent inhibitors. researchgate.net

Furthermore, a highly predictive QSAR model was developed for (S)-3-(2-(naphthalene-2-sulfonamido)-3-oxobutyl)benzimidamide derivatives, which act as factor Xa inhibitors. researchgate.net Using multiple linear regression (MLR), the models achieved excellent correlation coefficients (r² > 0.99), indicating a strong relationship between the structural descriptors and the inhibitory activity. researchgate.net

QSAR has also been applied to predict the toxicity of substituted naphthalenes. oup.com Studies on their metabolites, such as substituted salicylic (B10762653) acids, found that their toxicity was consistent with predictions from a carboxylic acid narcosis QSAR model. oup.com This highlights the utility of QSAR in environmental toxicology assessments.

The tables below summarize key findings from QSAR studies on naphthalene derivatives, showcasing the descriptors used and the models' predictive power.

Table 1: QSAR Models for Biological Activity of Naphthalene Derivatives

| Derivative Class | Target Activity | QSAR Method | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|---|

| 2-Aryl/heteroaryl-substituted 6-(2-imidazolinyl)benzothiazoles (with naphthalene-2-yl) | Anti-proliferative | 3D-QSAR | Molecular volume, molecular surface, hydrophobicity, H-bond acceptor capability | Not specified | nih.gov |

| (S)-3-(2-(naphthalene-2-sulfonamido)-3-oxobutyl)benzimidamide derivatives | Factor Xa Inhibition | MLR | Physicochemical, steric, electronic, and structural descriptors | r² = 0.997 and 0.992 | researchgate.net |

| Caffeoyl naphthalene sulfonamide derivatives | HIV-1 Integrase Inhibition | Not specified | Partition coefficient (log P), connectivity index, shape index | r = 0.841 | researchgate.net |

| Substituted Salicylic Acids (Naphthalene Metabolites) | Toxicity (to Tetrahymena pyriformis) | Carboxylic Acid Narcosis QSAR | Hydrophobicity (log P) | Good agreement with predicted potency | oup.com |

Table 2: Influence of Molecular Descriptors in Naphthalene Derivative QSAR

| Molecular Descriptor | Influence on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Molecular Volume / Surface | Positive correlation with anti-proliferative activity | Naphthalene-2-yl substituted benzothiazoles | nih.gov |

| Hydrophobicity / Partition Coefficient (log P) | Positive correlation with toxicity and anti-proliferative activity | Naphthenic acids, naphthalene-2-yl substituted benzothiazoles | nih.govnih.gov |

| H-bond Acceptor Capability | Negative correlation with anti-proliferative activity | Naphthalene-2-yl substituted benzothiazoles | nih.gov |

| Connectivity Index | Alteration affects HIV-1 integrase inhibition | Caffeoyl naphthalene sulfonamides | researchgate.net |

| Shape Index | Alteration affects HIV-1 integrase inhibition | Caffeoyl naphthalene sulfonamides | researchgate.net |

Applications in Advanced Materials and Chemical Technologies

Precursors for Polymeric Materials

Naphthalene-2-carboxylic acid and its derivatives are valuable monomers in the synthesis of high-performance polyesters. The incorporation of the naphthalene (B1677914) ring into the polymer backbone imparts significant improvements in thermal stability, mechanical strength, and gas barrier properties compared to conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).

One of the most notable examples is the use of naphthalene dicarboxylic acid (NDA) in creating advanced copolyesters. Through melt polymerization, different isomers of NDA, such as 1,4-NDA and 2,6-NDA, are reacted with diols like neopentyl glycol (NPG) and ethylene (B1197577) glycol (EG) to produce poly(terephthalic acid-naphthalene dicarboxylic acid-ethylene glycol-neopentyl glycol) (PENTN) copolyesters. acs.org The introduction of the naphthalene unit enhances the glass transition temperature (Tg), initial thermal decomposition temperature, and tensile strength of the resulting polymers. acs.org Furthermore, the presence of the naphthalene moiety significantly improves the UV shielding properties of the copolyester. acs.org

The synthesis of these copolyesters involves a multi-step process, typically starting with the pulping and mixing of the monomers (e.g., PTA, NDA, NPG, EG) with catalysts and additives in a reactor under a nitrogen atmosphere. acs.org A gradient heating approach is often employed to ensure the desired copolymerization ratio of the naphthalene dicarboxylic acids. acs.org

Table 1: Properties of Naphthalene Dicarboxylic Acid (NDA)-based Copolyesters

| Property | Effect of NDA Incorporation |

| Glass Transition Temperature (Tg) | Increased |

| Thermal Decomposition Temperature | Increased |

| Tensile Strength | Enhanced |

| Gas Barrier Properties | Improved |

| UV Shielding | Significantly Enhanced |

This table summarizes the general effects of incorporating naphthalene dicarboxylic acid into copolyester structures.

The resulting amorphous copolyesters are heat-resistant and exhibit high gas barrier capabilities, making them suitable for applications in packaging, electronics, and automotive industries where high performance is required. acs.org The ability to tailor the properties of these polymers by varying the content and isomer of the naphthalene dicarboxylic acid makes them a versatile class of materials. acs.org

Components in Organic Electronic Devices (e.g., OLEDs)

The naphthalene moiety is a key component in the design of organic semiconductors for various electronic applications, including Organic Light-Emitting Diodes (OLEDs). While this compound itself may not be the final active material, it serves as a fundamental building block for synthesizing more complex molecules and polymers used in these devices. The aromatic nature of the naphthalene core provides good charge transport capabilities and thermal stability, which are crucial for the performance and longevity of OLEDs.

Naphthalene-based materials are frequently used to construct conjugated polymers for blue-color OLEDs. griffith.edu.au By manipulating the structural geometry of these polymers, for instance, by creating more twisted backbones, it is possible to avoid strong molecular aggregation, which in turn reduces fluorescence quenching and improves device performance. griffith.edu.au The selection of different comonomers to polymerize with naphthalene derivatives allows for the tuning of the bandgap and the emitting color of the resulting OLEDs. griffith.edu.au

Derivatives of naphthalene, such as naphthalene diimides (NDIs), are functionalized for use as semiconductors in a range of organic electronic devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). core.ac.uk These materials exhibit high electron affinities, are thermally, chemically, and photochemically stable, and can form thin semiconducting films with high charge-carrier mobility. core.ac.uk

The fabrication of OLEDs involves a multilayer structure where different organic materials serve specific functions, such as hole injection, hole transport, emission, and electron transport. researchgate.net Naphthalene-containing compounds can be incorporated into these various layers to optimize device efficiency and stability. For example, a new orange-light-emitting material based on (N-naphthyl)-1,8-naphthalimide has been synthesized and used as a dopant in the emissive layer of an OLED, demonstrating the versatility of naphthalene-based structures in achieving different emission colors. georganics.sk

Building Blocks for Supramolecular Assemblies and Frameworks

The rigid structure and functional group of this compound make it an excellent candidate for the construction of well-ordered supramolecular assemblies and frameworks through non-covalent interactions.

Self-Assembly via Hydrogen Bonding and Pi-Stacking Interactions

The carboxylic acid group of this compound is a prime site for forming strong and directional hydrogen bonds. These interactions, in conjunction with the π-π stacking of the aromatic naphthalene rings, drive the self-assembly of molecules into higher-order structures. Studies on carboxylic acid-functionalized naphthalene diimide (NDI) derivatives have shown that the synergistic effects of hydrogen bonding between carboxylic acid groups and π-stacking between the NDI chromophores lead to pronounced aggregation. wikipedia.orgwikipedia.org

The self-assembly process is often solvent-dependent, with aggregation favored in "bad" solvents and monomeric species present in "good" solvents. wikipedia.orgwikipedia.org Temperature-dependent studies have revealed the high thermal stability of these hydrogen-bonding-mediated self-assembled structures. wikipedia.orgwikipedia.org The interplay between hydrogen bonding and π-stacking is crucial, with hydrogen bonding often playing a decisive role in initiating the assembly, while π-stacking is a consequence of this initial organization. wikipedia.orgwikipedia.org The morphology of the resulting nanostructures can be tuned, shifting from 2D nanosheets to 1D nanofibers by modifying the molecular structure. georganics.skwikipedia.org

Metal-Organic Frameworks (MOFs) Synthesis and Characterization

This compound and its dicarboxylic acid analogues are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, resulting in porous, three-dimensional structures.

The synthesis of these MOFs is typically carried out under solvothermal conditions, where a mixture of a metal salt and the naphthalene-based carboxylic acid linker is heated in a solvent. For example, lanthanide-based MOFs have been synthesized using 2,6-naphthalenedicarboxylate (NDC) as the organic linker. matrix-fine-chemicals.com These materials can crystallize in various topologies with the lanthanide ions exhibiting different coordination numbers. matrix-fine-chemicals.com Similarly, iron-based MOFs have been successfully synthesized using iron nitrate (B79036) and 2,6-naphthalenedicarboxylic acid via microwave irradiation or conventional solvothermal methods. researchgate.net The resulting Fe-NDC-MOF particles often exhibit a rod-like shape in the nanometer range. researchgate.net

Table 2: Examples of MOFs synthesized with Naphthalene Dicarboxylate Linkers

| Metal Ion | Naphthalene Carboxylate Linker | Resulting MOF Structure/Topology |

| Yttrium(III) | Naphthalene-2,6-dicarboxylic acid | 3D coordination polymer acs.org |

| Lanthanum(III) | 2,6-Naphthalenedicarboxylate | 3D framework matrix-fine-chemicals.com |

| Neodymium(III) | 2,6-Naphthalenedicarboxylate | 3D framework matrix-fine-chemicals.com |

| Europium(III) | 2,6-Naphthalenedicarboxylate | 3D framework matrix-fine-chemicals.com |

| Gadolinium(III) | 2,6-Naphthalenedicarboxylate | 3D framework matrix-fine-chemicals.com |

| Iron(III) | 2,6-Naphthalenedicarboxylic acid | Rod-like crystalline particles researchgate.net |

| Nickel(II) | 2,6-Naphthalenedicarboxylic acid | Elongated oval rough aggregates researchgate.net |

This table provides a selection of Metal-Organic Frameworks synthesized using naphthalene dicarboxylate linkers and the resulting structural characteristics.

The characterization of these MOFs involves techniques such as X-ray diffraction (XRD) to determine their crystal structure, scanning electron microscopy (SEM) to observe their morphology, and thermogravimetric analysis (TGA) to assess their thermal stability. researchgate.net The inherent porosity of these materials makes them promising for applications in gas storage, separation, and catalysis. matrix-fine-chemicals.com

Luminescent Supramolecular Materials and Circularly Polarized Luminescence

The naphthalene chromophore is inherently fluorescent, and its incorporation into supramolecular assemblies can lead to materials with interesting luminescent properties. The self-assembly of naphthalene derivatives can result in the formation of excimer-type species, leading to broad emission bands that can span a wide range of the visible spectrum. georganics.skwikipedia.org This property allows for the tuning of the luminescent color. georganics.skwikipedia.org

Furthermore, when chiral elements are introduced into supramolecular systems containing naphthalene units, they can exhibit circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light and is a key property for applications in 3D displays, optical data storage, and spintronics. Supramolecular aggregates formed from chiral carboxylic acid-functionalized naphthalene diimides have shown highly circularly polarized broad-band emission. medchemexpress.com The supramolecular ordering, driven by a combination of π-stacking and hydrogen bonding, leads to the formation of excimers that are responsible for the wide emission band. medchemexpress.com These systems can exhibit high emission anisotropy factors, which are significantly higher than those of most common small organic emitters. medchemexpress.com The sign of the CPL can even be inverted by manipulating the spatial arrangement of the naphthalene chromophores on a chiral scaffold. griffith.edu.au

Use as Ligands in Catalysis

The carboxylate group of this compound can coordinate with metal ions, making it and its derivatives effective ligands in coordination chemistry and catalysis. Carboxylates are versatile ligands as they can offer two oxygen atoms for coordination, leading to the formation of a variety of metal complexes with interesting structures and properties.

Coordination polymers and MOFs constructed with naphthalene dicarboxylate linkers can themselves act as heterogeneous catalysts. For instance, novel transition-metal-based coordination polymers synthesized with 4-aminonaphthalene-2,6-dicarboxylic acid have demonstrated catalytic activity. researchgate.net One such cobalt-based polymer showed good conversion, stability, and recyclability as a heterogeneous catalyst in Henry and Knoevenagel condensation reactions. researchgate.net The porous nature and the presence of active metal sites within these frameworks are key to their catalytic performance.

Application as Photosensitive Materials and Lubricants

This compound and its derivatives have garnered attention for their potential applications in the development of advanced materials, notably as photosensitive materials and lubricants. medchemexpress.com The inherent photophysical properties of the naphthalene ring system, combined with the functional versatility of the carboxylic acid group, allows for the synthesis of a variety of specialized molecules. guidechem.com

As photosensitive materials, derivatives of this compound are explored for their fluorescence and photo-responsive characteristics. guidechem.com The naphthalene moiety is a well-known fluorophore, and its incorporation into larger molecular structures can impart useful light-emitting and light-absorbing properties. guidechem.comresearchgate.net Research in this area often focuses on modifying the core molecule to create derivatives suitable for specific applications. For example, derivatives of naphthoic acids have been synthesized and evaluated as fluorescent probes. nih.gov These probes can be used for sensitive detection in biological assays, highlighting the role of the naphthalene-carboxylic acid structure in creating molecules that respond to light for analytical purposes. nih.gov Furthermore, derivatives such as 7-hydroxy-naphthalene-2-carboxylic acid are used as building blocks for bent-core liquid crystals, which are advanced materials whose properties can be controlled by light and electric fields. researchgate.net

In the field of lubricants, while direct and extensive research on this compound as a primary lubricant is not widely documented, its chemical structure is relevant to the synthesis of lubricant components. Carboxylic acid esters, in general, are a significant class of synthetic lubricants. google.com Esters derived from carboxylic acids can be engineered to have desirable properties such as low viscosity, low pour points, and hydrolytic stability. google.com Additionally, certain naphthalene dicarboxylic acid salts have been identified as effective corrosion inhibitors in antifreeze and coolant formulations, which is a related application within lubrication and fluid technologies. google.comgoogle.com These salts, like the 2,6- and 1,5-isomers, can be incorporated into glycol-based solutions to protect metal surfaces. google.comgoogle.com The potential for this compound to be used in synthesizing ester-based lubricants or related additives is therefore an area of interest, building on the known performance of similar chemical structures. researchgate.netukm.mynih.gov

Intermediates in Fine Chemical Synthesis

This compound is a valuable and versatile intermediate in the synthesis of a wide array of fine chemicals. medchemexpress.com Its rigid bicyclic aromatic structure and the reactive carboxylic acid handle make it a foundational building block for more complex molecules used in dyes, high-performance polymers, and other specialty materials. guidechem.comresearchgate.net

One of the most significant applications of this compound is as a precursor to other important naphthalene-based intermediates. For instance, it is a key starting material for the production of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer essential for the manufacture of high-performance polyesters like polyethylene naphthalate (PEN). nih.gov PEN is known for its superior thermal and mechanical properties compared to standard polyesters. The synthesis of 2,6-NDA can involve processes such as the disproportionation of salts of 2-naphthoic acid.

Another critical derivative is 2-hydroxy-6-naphthoic acid, which is synthesized from naphthalene precursors. researchgate.net This compound serves as a vital monomer for creating advanced polyaromatic esters and liquid crystal polymers. researchgate.net These materials are utilized in applications requiring high thermal resistance and specific optical properties.

Furthermore, this compound and its derivatives are fundamental in the dye industry. medchemexpress.com The naphthalene unit is a core component of many azo dyes. guidechem.com By converting the carboxylic acid to other functional groups or using it to attach the naphthalene chromophore to other molecular systems, a wide variety of colors can be achieved for use in textiles and printing. medchemexpress.com The synthesis often involves diazotization and coupling reactions to form the characteristic azo (-N=N-) linkage.